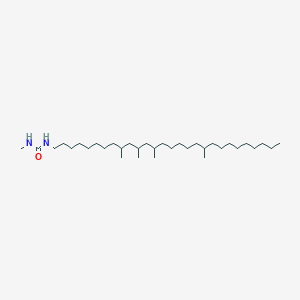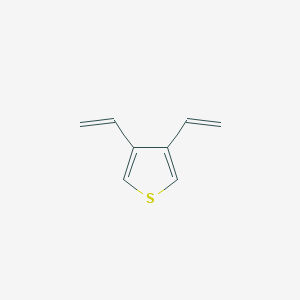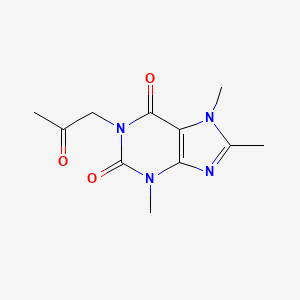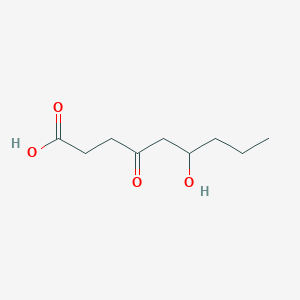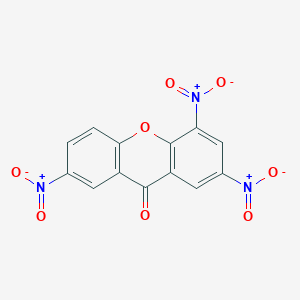
2,4,7-Trinitroxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trinitroxanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework This compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the xanthone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trinitroxanthen-9-one typically involves nitration reactions. One common method is the nitration of xanthone derivatives using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trinitroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminoxanthones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized xanthone derivatives.
Reduction: Aminoxanthones and related compounds.
Substitution: Various substituted xanthones with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,7-Trinitroxanthen-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. It may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Xanthone: The parent compound with a similar core structure but without nitro groups.
2,4,7-Trinitrofluorenone: Another nitro-substituted aromatic compound with similar reactivity.
Aminoxanthones: Reduced derivatives of 2,4,7-Trinitroxanthen-9-one with amino groups instead of nitro groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three nitro groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131032-92-3 |
|---|---|
Formule moléculaire |
C13H5N3O8 |
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
2,4,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H |
Clé InChI |
GRKGPRVKUQAYIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


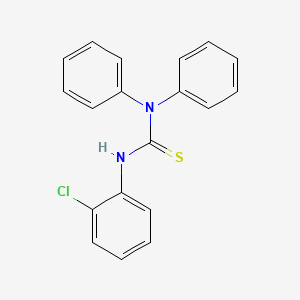
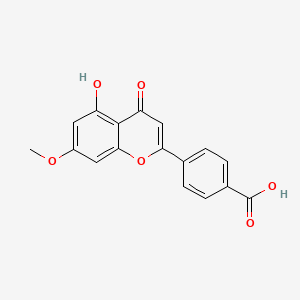

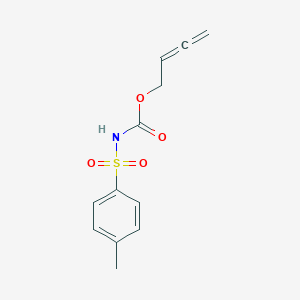
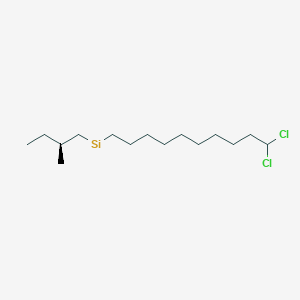
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
